7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Overview
Description
7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one is a heterocyclic organic compound . It is classified under the quinolinone class of compounds .
Molecular Structure Analysis
The molecular formula of this compound is C11H12ClNO . The molecular weight is 209.67200 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 209.67200 and a LogP value of 3.04490 .Scientific Research Applications
Synthesis and Antimalarial Activity
A significant application of 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one derivatives is in the synthesis of compounds with potent antimalarial activity. Researchers have developed ferrocene–chloroquine analogues and ruthenocene–chloroquine analogues that show high efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. These studies highlight the compound's role in creating new therapeutic agents that could potentially overcome resistance to existing antimalarial drugs (Beagley et al., 2003), (Beagley et al., 2002).
Antioxidative or Prooxidative Effects
Another study explores the antioxidative or prooxidative effect of 4-hydroxyquinoline derivatives, including 7-Chloro-4-hydroxyquinoline, on the free-radical-initiated hemolysis of erythrocytes. The research indicates that the structure and distributive status of these derivatives can significantly influence their effectiveness as antioxidants or prooxidants, shedding light on their potential therapeutic applications or toxicological effects (Liu et al., 2002).
Luminescent Properties
The luminescent properties of 7-amino-2,4-dimethylquinolinium salts, derived from this compound, have been studied for their potential applications in materials science. These compounds exhibit strong luminescence in both solid state and solution, with their emission spectra being highly dependent on the nature of the anion species present. This research suggests possible uses in the development of luminescent materials or in molecular sensing technologies (Su et al., 2012).
Host-Guest Chemistry
Research into the inclusion of polyhalomethanes by tetrahalogenated diquinoline hosts, derivatives of this compound, demonstrates the compound's utility in host-guest chemistry. These studies explore the molecular packing, crystal energies, and types of intermolecular assembly employed by these compounds, offering insights into their use in designing new molecular recognition systems or in the crystallization of volatile organic compounds (Ashmore et al., 2006).
Future Directions
Quinolinone derivatives, including 7-Chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one, are valuable in drug research and development due to their interesting pharmaceutical and biological activities . Future research may focus on the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Properties
IUPAC Name |
7-chloro-4,4-dimethyl-1,3-dihydroquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-11(2)6-10(14)13-9-5-7(12)3-4-8(9)11/h3-5H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCSIBQQEXKLPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC2=C1C=CC(=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567647 | |
Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133999-06-1 | |
Record name | 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40567647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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